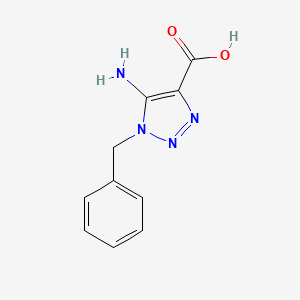

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Beschreibung

The exact mass of the compound 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-amino-1-benzyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-9-8(10(15)16)12-13-14(9)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIMAZAMIHCYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279954 | |

| Record name | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25784-56-9 | |

| Record name | 25784-56-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

An In-depth Technical Guide for the Synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview and a field-proven protocol for the , a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. The 1,2,3-triazole core is a bioisostere for amide bonds, offering enhanced metabolic stability and unique vectoral properties in molecular design. This document delineates a robust and efficient three-step synthetic pathway, commencing with the preparation of benzyl azide, followed by a base-catalyzed [3+2] cycloaddition with an active methylene compound, and culminating in the hydrolysis of the resulting carboxamide to the target carboxylic acid. We will explore the mechanistic underpinnings of each step, the rationale for reagent selection, and key optimization parameters. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for accessing this valuable scaffold.

Introduction: The Significance of the Triazole Scaffold

The 1,2,3-triazole moiety has emerged as a cornerstone in modern synthetic and medicinal chemistry. Its prominence is largely attributed to the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which provides a highly reliable and regioselective method for its formation.[1] Triazoles are prized for their exceptional chemical stability, being resistant to acidic and basic hydrolysis, as well as oxidative and reductive conditions. This stability, combined with their ability to form hydrogen bonds and act as rigid linkers, makes them ideal components in the design of novel therapeutics, connecting two pharmacophores to create innovative bifunctional drugs.

The target molecule, 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, is a particularly valuable derivative. It incorporates a protected amino acid-like structure within the heterocyclic core, presenting opportunities for its use in peptidomimetics and as a constrained scaffold for library synthesis. The presence of three distinct functional handles—the N-benzyl group, the C5-amino group, and the C4-carboxylic acid—allows for orthogonal derivatization, making it a highly versatile intermediate for further chemical exploration.

Strategic Approach: Retrosynthetic Analysis

While the CuAAC reaction is the most famous route to 1,2,3-triazoles, it typically yields 1,4-disubstituted products.[2] The synthesis of a 1,4,5-trisubstituted triazole, especially with an amino group at the 5-position, requires a different strategic approach. A direct cycloaddition between benzyl azide and an alkyne bearing both amino and carboxyl precursors is not straightforward.

A more effective and widely adopted strategy involves the reaction of an organic azide with an active methylene compound, such as a derivative of cyanoacetic acid.[3] This approach directly installs the requisite amino and carboxylate-precursor functionalities onto the triazole ring in a single, efficient cyclization step.

Our retrosynthetic analysis, therefore, disconnects the target molecule as illustrated below:

This pathway is advantageous because:

-

Convergent Strategy: It builds the core heterocycle with all necessary functional groups (or their immediate precursors) in place.

-

High Atom Economy: The cycloaddition step is highly efficient, forming the complex core from simple, readily available starting materials.

-

Reliability: The base-promoted cyclization of azides with active methylene nitriles is a well-established and robust transformation for accessing 5-aminotriazoles.[3]

Detailed Synthetic Protocol

This section provides a step-by-step methodology for the synthesis of the title compound. The overall workflow is visualized below.

Step 1: Synthesis of Benzyl Azide

Causality: This is a standard nucleophilic substitution (SN2) reaction. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this transformation, effectively solvating the sodium cation while leaving the azide anion highly nucleophilic. The reaction is typically performed at room temperature due to the high reactivity of benzyl bromide.

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (NaN₃, 7.8 g, 120 mmol, 1.2 equiv.) in 80 mL of DMSO.

-

To this stirring suspension, add benzyl bromide (17.1 g, 100 mmol, 1.0 equiv.) dropwise over 15 minutes. Caution: Benzyl bromide is a lachrymator.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the benzyl bromide spot has disappeared.

-

Pour the reaction mixture into 400 mL of ice-cold water and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the solvent under reduced pressure. Caution: Do not heat the crude benzyl azide to high temperatures. It is best to use the crude product directly in the next step.

Step 2: Synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide

Causality: This is the key ring-forming step. A strong base, sodium ethoxide (NaOEt), is required to deprotonate the α-carbon of 2-cyanoacetamide, generating a carbanion. This carbanion then acts as a nucleophile, attacking the terminal nitrogen of benzyl azide. The subsequent intramolecular cyclization and tautomerization yield the stable aromatic 5-aminotriazole ring. Ethanol is used as the solvent as it is the conjugate acid of the ethoxide base, and its boiling point provides a suitable temperature for the reaction.

Protocol:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve sodium metal (2.53 g, 110 mmol, 1.1 equiv.) in 150 mL of absolute ethanol. Caution: This is a highly exothermic reaction that generates flammable hydrogen gas. Perform in a well-ventilated fume hood.

-

Once all the sodium has dissolved to form sodium ethoxide, add 2-cyanoacetamide (8.41 g, 100 mmol, 1.0 equiv.).

-

To this solution, add the crude benzyl azide (from Step 1, ~100 mmol) in 20 mL of ethanol.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The formation of a white precipitate should be observed.

-

After cooling to room temperature, collect the precipitate by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 30 mL) and then diethyl ether (2 x 30 mL) to remove impurities.

-

Dry the white solid under vacuum to yield 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide.[4][5]

Step 3: Hydrolysis to 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Causality: This step involves the saponification of the primary amide to a carboxylate salt using a strong base (NaOH) under heating. The subsequent acidification with a strong acid (HCl) protonates the carboxylate and the amino group. The target carboxylic acid is zwitterionic and often has low solubility in water at its isoelectric point, causing it to precipitate, which facilitates its isolation.

Protocol:

-

Suspend the 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (from Step 2, ~80 mmol) in 160 mL of 10% aqueous sodium hydroxide (NaOH).

-

Heat the mixture to reflux for 4-6 hours, during which time the solid should dissolve as the hydrolysis proceeds.

-

Cool the resulting clear solution in an ice bath.

-

Slowly acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid (HCl). A thick white precipitate will form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) to remove inorganic salts, and then with a small amount of cold acetone.

-

Dry the product in a vacuum oven at 60 °C to yield the final product, 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid.

Mechanistic Considerations and Potential Isomerism

A critical aspect of 5-aminotriazole chemistry is the potential for Dimroth rearrangement. This is an isomerization reaction where the endocyclic N1 atom and its substituent can exchange with the exocyclic amino group at the C5 position.[6] This rearrangement typically occurs under thermal or pH-mediated conditions.

While the described protocol is optimized to favor the desired N1-benzyl isomer, researchers should be aware that prolonged heating or harsh acidic/basic conditions could potentially lead to the formation of the isomeric 5-(benzylamino)-1H-1,2,3-triazole-4-carboxylic acid. Careful control of reaction time and temperature, along with thorough characterization (e.g., 2D NMR spectroscopy), is essential to confirm the structure of the final product. The Dimroth rearrangement is a reversible process, often driven by the thermodynamic stability of the resulting isomer.[7][8]

Data Summary

The following table summarizes typical experimental results for the described synthesis.

| Step | Product | Typical Yield | Reaction Time | Key Conditions | Melting Point (°C) |

| 1 | Benzyl Azide | >95% (crude) | 12-16 h | NaN₃, DMSO, RT | N/A (used crude) |

| 2 | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | 75-85% | 6-8 h | NaOEt, EtOH, Reflux | ~236 °C[4] |

| 3 | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid | 80-90% | 4-6 h | 1. NaOH(aq), Reflux2. HCl(aq) | >200 °C (decomposes) |

Conclusion

This guide presents a robust, scalable, and well-characterized three-step synthesis for 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid. The strategy relies on a key base-promoted cycloaddition reaction that efficiently constructs the highly functionalized triazole core. By providing detailed protocols and explaining the chemical principles behind each step, this document equips researchers with the necessary information to confidently produce this valuable building block for applications in drug discovery, peptidomimetic design, and materials science. The insights into potential side reactions, such as the Dimroth rearrangement, underscore the importance of careful reaction control and thorough analytical validation.

References

-

Shingate, B. B. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimroth rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

Navarro, M., et al. (2018). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Aminotriazoles. Retrieved from [Link]

-

ACS Publications. (2021). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Retrieved from [Link]

-

Wiley Online Library. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Retrieved from [Link]

-

OUCI. (n.d.). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Retrieved from [Link]

-

Bentham Science. (n.d.). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Retrieved from [Link]

-

SpringerLink. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Retrieved from [Link]

-

PubMed. (2018). Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Retrieved from [Link]

-

ResearchGate. (n.d.). Previously reported syntheses of 4‐amino‐1,2,3‐triazole derivatives (A, B). Our strategy (C). Retrieved from [Link]

-

PubMed Central (PMC). (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

- Google Patents. (n.d.). US4628103A - Process for the preparation of 3-amino-1,2,4-triazole.

-

ResearchGate. (n.d.). The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1,2,3-Triazoles from carbonyl azides and alkynes: filling the gap. Retrieved from [Link]

-

wjpr. (2011). Three-molecule (sodium azide,alkynes and acetic ester)reaction synthesised of 1,4-disubstituted 1,2,3-triazoles. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino-1,2,3-triazoles. Retrieved from [Link]

-

Chemchart. (n.d.). 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (4342-08-9). Retrieved from [Link]

-

Wiley Online Library. (n.d.). Peptide Synthesis with 5‐Amino‐1‐methyl‐1H‐[1][6]triazole‐3‐carboxylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link]

- Google Patents. (n.d.). EP0375061A1 - Preparation of 5-amino-1,2,4-triazole-3-sulfonamides and intermediates.

-

National Institutes of Health (NIH). (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link]

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | C10H11N5O | CID 225435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. benthamscience.com [benthamscience.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides an in-depth exploration of the spectroscopic profile of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available dataset for this specific molecule, this document serves as an expert guide to its structural elucidation. By integrating foundational spectroscopic principles with data from closely related analogs, we present a robust, predictive analysis of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data. This whitepaper is designed not only to present data but to explain the scientific rationale behind the acquisition and interpretation of these spectra, thereby empowering researchers to confidently characterize this and similar molecular scaffolds.

Introduction: The Rationale for Spectroscopic Scrutiny

The 1,2,3-triazole core is a privileged scaffold in drug discovery, valued for its metabolic stability, capacity for hydrogen bonding, and rigid planar geometry. The specific substitution pattern of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, featuring a primary amine, a carboxylic acid, and a benzyl group, presents a unique electronic and structural environment. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, from validating synthesis to understanding structure-activity relationships (SAR). This guide provides the necessary framework for achieving that confirmation through a multi-technique spectroscopic approach.

The primary synthetic route to this class of compounds involves the Dimroth rearrangement, starting from the reaction of benzyl azide with an active methylene compound like ethyl cyanoacetate to form the ethyl ester precursor, followed by hydrolysis. Understanding this pathway is critical, as it informs the potential impurities (e.g., unhydrolyzed ester) that spectroscopy must be able to identify.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, we will predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum (in a solvent like DMSO-d₆, which can solubilize the compound and exchange with labile protons) will display distinct signals corresponding to each unique proton environment.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a very broad signal due to hydrogen bonding and exchange with residual water in the solvent. Its chemical shift is highly concentration and solvent dependent.[1] |

| ~7.25 - 7.40 | Multiplet | 5H | Phenyl-H | The five protons of the benzyl group's phenyl ring will typically appear as a complex multiplet in this region, characteristic of a monosubstituted benzene ring.[2][3] |

| ~6.5 - 7.5 | Broad Singlet | 2H | -NH₂ | The protons of the 5-amino group are expected to be broad due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. The exact shift can vary significantly. |

| ~5.60 | Singlet | 2H | -CH₂- | The benzylic methylene protons are adjacent to the electron-withdrawing triazole ring, leading to a downfield shift. This signal is typically a sharp singlet as there are no adjacent protons to couple with. In similar 1-benzyl-1H-1,2,3-triazole structures, this signal appears around δ 5.6 ppm.[4] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic nature.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~165.0 | -COOH | The carboxylic acid carbonyl carbon is significantly deshielded and appears in the typical downfield region for this functional group.[1] |

| ~150.0 | Triazole C5-NH₂ | The carbon atom of the triazole ring bearing the amino group (C5) is expected to be significantly downfield due to the electron-withdrawing effect of the ring nitrogens and the attached amino group. |

| ~136.0 | Phenyl C(ipso) | The quaternary carbon of the phenyl ring attached to the methylene group will have a distinct chemical shift, typically around 136 ppm. |

| ~129.0 | Phenyl C(ortho/para) | The ortho and para carbons of the benzyl group's phenyl ring are expected to have very similar chemical shifts, often appearing as a single, more intense signal. |

| ~128.0 | Phenyl C(meta) | The meta carbons of the phenyl ring will appear in the aromatic region. |

| ~125.0 | Triazole C4-COOH | The carbon atom of the triazole ring attached to the carboxylic acid (C4) will be deshielded, but its exact position can be influenced by the electronic effects of the other substituents. In related 5-amino-1,2,3-triazole derivatives, this carbon appears in the 125-140 ppm range.[5] |

| ~51.5 | -CH₂- | The benzylic methylene carbon signal is expected in this region, consistent with data from analogous 1-benzyl-5-amino-1,2,3-triazole structures.[5] |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation : Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively dissolves polar compounds and allows for the observation of exchangeable protons (NH₂ and COOH).

-

Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

¹H NMR Acquisition :

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range from -2 to 14 ppm.

-

Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

A longer relaxation delay (5 seconds) and a larger number of scans (>1024) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic FTIR Absorptions

The FTIR spectrum of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid will be complex, but several key absorptions can be predicted.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance | Rationale and Expert Insights |

| 3200 - 3400 | N-H Stretch | Primary Amine (-NH₂) | Two medium-intensity bands (asymmetric and symmetric) | The presence of two distinct peaks in this region is a hallmark of a primary amine.[6] |

| 2500 - 3300 | O-H Stretch | Carboxylic Acid (-COOH) | Very broad, strong absorption | This characteristic broadness is due to strong intermolecular hydrogen bonding, and it will overlap with C-H stretching bands.[1][6] |

| 3000 - 3100 | C-H Stretch (sp²) | Aromatic Ring | Weak to medium, sharp peaks | These absorptions are for the C-H bonds on the benzyl group's phenyl ring. |

| 2850 - 3000 | C-H Stretch (sp³) | Methylene (-CH₂-) | Weak to medium, sharp peaks | These correspond to the benzylic C-H bonds. |

| ~1710 | C=O Stretch | Carboxylic Acid (-COOH) | Strong, sharp peak | The carbonyl stretch of a hydrogen-bonded carboxylic acid dimer typically appears around 1710 cm⁻¹.[1] Conjugation with the triazole ring may slightly lower this frequency. |

| 1600 - 1650 | N-H Bend | Primary Amine (-NH₂) | Medium intensity | This bending vibration (scissoring) is another characteristic peak for primary amines.[7] |

| 1450 - 1600 | C=C & C=N Stretch | Aromatic & Triazole Rings | Multiple medium to strong peaks | The "fingerprint" region will contain complex absorptions from the stretching of the phenyl and triazole rings. |

| ~1210 - 1320 | C-O Stretch | Carboxylic Acid (-COOH) | Medium to strong | This peak corresponds to the carbon-oxygen single bond stretch in the carboxylic acid group. |

Experimental Protocol: FTIR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.

-

Sample Application : Place a small amount of the dry, solid sample directly onto the ATR crystal.

-

Data Acquisition : Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing : The resulting spectrum is typically processed automatically by the instrument software to show absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule.

Predicted Mass Spectrum (ESI-MS)

The molecular formula of the target compound is C₁₀H₁₀N₄O₂.

-

Molecular Weight : 218.22 g/mol

-

Exact Mass : 218.0804

In positive-ion mode ESI (+ESI) , the most prominent ion is expected to be the protonated molecule:

-

[M+H]⁺ : m/z 219.0877

In negative-ion mode ESI (-ESI) , the deprotonated molecule would be observed:

-

[M-H]⁻ : m/z 217.0732

Predicted Fragmentation Pathways (Tandem MS, MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide structural confirmation.

-

Loss of Water (-18 Da) : Decarboxylation is common, but initial loss of H₂O from the carboxylic acid is a likely fragmentation step, leading to an ion at m/z 201.

-

Loss of CO₂ (-44 Da) : Decarboxylation of the parent ion would yield a fragment at m/z 175.

-

Benzyl Cation Formation : A very common and stable fragment from benzyl-containing compounds is the tropylium ion (C₇H₇⁺) at m/z 91 . This is often a base peak and a strong indicator of the benzyl group.

-

Ring Cleavage : Cleavage of the triazole ring can occur, often initiated by the loss of a nitrogen molecule (N₂, -28 Da).[8]

Experimental Protocol: LC-MS Data Acquisition

-

Sample Preparation : Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation for +ESI mode.

-

Instrumentation : Use a High-Resolution Mass Spectrometer (HRMS) such as a TOF (Time-of-Flight) or Orbitrap coupled with a liquid chromatography (LC) system.

-

LC Method :

-

Use a C18 reverse-phase column.

-

Run a gradient elution, for example, from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid) over several minutes to elute the compound.

-

-

MS Method :

-

Set the ion source to ESI in positive mode.

-

Acquire data in full scan mode over a range of m/z 50-500 to detect the [M+H]⁺ ion.

-

Perform a separate data-dependent MS/MS experiment to automatically select the [M+H]⁺ ion for fragmentation and record the resulting product ion spectrum.

-

Conclusion: A Unified Spectroscopic Signature

The structural elucidation of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is definitively achieved through the cohesive interpretation of multiple spectroscopic techniques. NMR provides the carbon-hydrogen framework, FTIR confirms the presence of key functional groups (amine, carboxylic acid, aromatic ring), and high-resolution mass spectrometry validates the elemental composition and provides corroborating structural evidence through fragmentation. The predicted data and protocols within this guide establish a validated, expert-driven framework for the comprehensive characterization of this important heterocyclic compound, ensuring scientific integrity and enabling its confident application in research and development.

References

- Gómez-Zavaglia, A., Reva, I.D., Frija, L.M.T., Cristiano, M.L.S., & Fausto, R. (Year). Photochemistry of Tetrazole Derivatives in Cryogenic Rare Gas Matrices. In Photochemistry Research Progress. (Note: Specific year and publisher details were not available in the search snippets).

-

Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2021). Molecules. [Link]

-

Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. (2014). Der Pharma Chemica. [Link]

-

Ethyl 1-benzyl-5-{[(isopropylamino)(3-nitrophenoxy)methylidene]amino}-1H-1,2,3-triazole-4-carboxylate. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

5-AMINO-1,4-DIPHENYL-1,2,3-TRIAZOLE - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]

-

NMR Spectra of Compounds. (2015). The Royal Society of Chemistry. [Link]

-

Fig. S11 1 H NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. (2016). ResearchGate. [Link]

-

Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2019). ResearchGate. [Link]

-

Fig. S23 1 H NMR of 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole. (2016). ResearchGate. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2022). MDPI. [Link]

-

Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2013). PubMed Central. [Link]

-

FTIR spectra of CHI (A), FA (B), 5-FAM (C) and FA-CHI-5-FAM (D). (n.d.). ResearchGate. [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (2022). MDPI. [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). PubMed Central. [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

-

Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. (n.d.). ResearchGate. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

-

Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. (2014). ResearchGate. [Link]

-

ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. (2018). ResearchGate. [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory, India. [Link]

-

Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (n.d.). ResearchGate. [Link]

-

Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. (2024). National Institutes of Health. [Link]

-

5-Carboxy-3-amino-1,2,4-triazole. (n.d.). PubChem. [Link]://pubchem.ncbi.nlm.nih.gov/compound/77200)

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. researchgate.net [researchgate.net]

- 8. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR spectrum of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of chemical shifts, multiplicities, and integration values for each proton environment within the molecule. We will explore the underlying electronic and structural factors that govern these spectral characteristics. Furthermore, this guide presents a detailed, field-proven experimental protocol for acquiring a high-quality spectrum, including a self-validating deuterium oxide (D₂O) exchange experiment to unequivocally identify labile protons.

Introduction: The Structural Significance of a Triazole Core

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its exceptional stability, rigid planar structure, and capacity for hydrogen bonding.[1] These heterocycles serve as key pharmacophores in a wide array of therapeutic agents. The title compound, 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, combines this privileged scaffold with three critical functional groups: a primary amine, a carboxylic acid, and a benzyl group. This unique combination makes it a versatile building block for the synthesis of complex molecular architectures.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such organic molecules. A thorough understanding of the ¹H NMR spectrum is not merely an academic exercise; it is a critical step in verifying synthesis, confirming purity, and understanding the molecular environment of a compound destined for further development.

Molecular Structure and Proton Environments

To accurately predict the ¹H NMR spectrum, we must first dissect the molecule into its distinct proton-containing fragments. The structure of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid contains four unique proton environments, which have been labeled for clarity in the diagram below.

Caption: Logical flow from molecular fragmentation to predicted ¹H NMR signals and experimental verification.

Experimental Protocol for Spectrum Acquisition

Adherence to a robust experimental protocol is essential for obtaining high-quality, reproducible data.

Materials and Instrumentation

-

Sample: 5-10 mg of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid.

-

NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).

-

Causality: DMSO-d₆ is the solvent of choice because its ability to form hydrogen bonds slows down the exchange rate of the -COOH and -NH₂ protons, resulting in sharper signals compared to solvents like CDCl₃ or D₂O. *[2] Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Reagent: Deuterium oxide (D₂O, 99.9% D) for exchange experiment.

-

Instrumentation: A ¹H NMR spectrometer (e.g., 400 MHz or higher).

Step-by-Step Procedure

-

Sample Preparation: Accurately weigh approximately 5 mg of the title compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Initial Spectrum Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 5-second relaxation delay).

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm. The TMS signal should be at 0.00 ppm.

-

Integrate all signals and record the chemical shifts and multiplicities.

-

-

D₂O Exchange Experiment:

-

Carefully remove the NMR tube from the spectrometer.

-

Add one drop of D₂O to the sample.

-

Cap the tube and gently invert it several times to ensure thorough mixing.

-

Re-insert the sample into the spectrometer. It is not usually necessary to re-lock or re-shim significantly.

-

Acquire a second ¹H NMR spectrum using the same parameters as before.

-

-

Data Analysis: Compare the two spectra. The signals corresponding to the Hₐ (-COOH) and Hₑ (-NH₂) protons should have disappeared or be significantly diminished in the second spectrum, confirming their identity as labile, exchangeable protons.

Conclusion

The ¹H NMR spectrum of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is highly characteristic and provides a wealth of structural information. The key diagnostic signals are the significantly deshielded benzylic methylene singlet around 5.5 ppm and the downfield, exchangeable broad singlet of the carboxylic acid proton above 10 ppm. By combining a predictive approach grounded in chemical principles with a rigorous, self-validating experimental protocol, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Royal Society of Chemistry. Supporting Information for RuH2(CO)(PPh3)3-Catalyzed Cycloaddition. [Link]

-

Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

-

Mao, J. et al. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Wisconsin-Madison. NMR Chart. [Link]

-

SpectraBase. 5-Amino-1-benzyl-1H-tr[3][4][5]iazole-4-carboxylic acid (4-trifluoromethoxy-phenyl)-amide - Optional[1H NMR] - Spectrum. [Link]

-

National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

-

ResearchGate. The 1 H NMR chemical shifts (in CDCl 3 ) for triazoles 1b– 5b and triazolide ILs 1c–5c. [Link]

-

Tikrit Journal of Pure Science. Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. [Link]

-

American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]

-

National Institutes of Health. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]

-

University of Puget Sound. ¹H NMR: Intermediate Level, Spectrum 8. [Link]

-

IUCr Journals. 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

SpectraBase. 1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-benzyl- - Optional[1H NMR] - Spectrum. [Link]

-

Chemistry Stack Exchange. Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. [Link]

-

Royal Society of Chemistry. Supplementary Information for "A novel, efficient and green synthesis of 1,2,3-triazoles...". [Link]

-

PubChem. 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. [Link]

Sources

13C NMR data for 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science. The unique arrangement of its substituents—an amino group, a carboxylic acid, and a benzyl group on a 1,2,3-triazole core—creates a molecule with significant potential for forming diverse molecular interactions. Accurate structural elucidation is paramount for its application, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comprehensive analysis of the expected ¹³C NMR data for this molecule, details a robust experimental protocol for data acquisition, and discusses critical factors that influence spectral interpretation. The insights provided herein are grounded in established principles of NMR spectroscopy and data from analogous structures, intended to equip researchers with the expertise to confidently characterize this and related compounds.

Molecular Structure and Spectroscopic Assignment Framework

A prerequisite for any spectral analysis is a clear understanding of the molecular topology. The structure of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is presented below with a systematic numbering system that will be used for the assignment of ¹³C NMR signals.

Caption: Molecular structure of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid with atom numbering.

Predicted ¹³C NMR Chemical Shifts and Rationale

While no direct literature spectrum for this exact molecule is readily available, a highly accurate prediction of the ¹³C NMR chemical shifts can be synthesized from data on structurally related compounds. The electronic environment of each carbon atom is determined by the interplay of inductive and resonance effects from the adjacent substituents.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale and Supporting Evidence |

| C4 (Triazole) | 138 - 145 | This carbon is attached to the electron-withdrawing carboxylic acid group and is part of the triazole ring. In 1,4-disubstituted 1,2,3-triazoles, the C4 carbon typically appears further downfield than C5.[1] The presence of the directly attached carboxyl group will further deshield this carbon, shifting it downfield. |

| C5 (Triazole) | 148 - 155 | This carbon is bonded to the electron-donating amino group. The strong +M (mesomeric) effect of the NH₂ group significantly deshields this carbon, causing a substantial downfield shift. This is a characteristic feature of carbons bearing an amino group in heterocyclic systems.[2][3] |

| C6 (-CH₂-) | 50 - 55 | This is a typical range for a benzylic methylene carbon attached to a nitrogen atom in a triazole ring.[1] |

| C7 (ipso-C) | 134 - 137 | The ipso-carbon of the benzyl group. Its chemical shift is influenced by the attached methylene-triazole moiety. |

| C8/C12 (ortho-C) | 128 - 129.5 | Standard chemical shift range for ortho-carbons in a monosubstituted benzene ring. |

| C9/C11 (meta-C) | 129 - 130 | Standard chemical shift range for meta-carbons in a monosubstituted benzene ring. |

| C10 (para-C) | 128 - 129 | Standard chemical shift range for the para-carbon in a monosubstituted benzene ring. |

| C13 (-COOH) | 160 - 168 | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.[4] Its precise shift can be sensitive to solvent and pH due to hydrogen bonding and potential deprotonation.[5][6] |

Experimental Protocol for High-Fidelity ¹³C NMR Data Acquisition

The reliability of NMR data is contingent upon a meticulously executed experimental protocol. The following procedure is designed to yield a high-quality, interpretable ¹³C NMR spectrum for the title compound.

Sample Preparation

-

Solvent Selection: Due to the presence of both an amino and a carboxylic acid group, solubility can be challenging. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended starting solvent due to its high polarity and ability to dissolve a wide range of functionalized organic molecules. Methanol-d₄ is a viable alternative.[5]

-

Concentration: Dissolve 15-25 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved to avoid spectral artifacts.

-

Referencing: The spectrum will be referenced to the residual solvent signal. For DMSO-d₆, the carbon signal appears at δ 39.5 ppm; for Methanol-d₄, it is at δ 49.0 ppm.[6]

NMR Spectrometer Parameters (Based on a 100 MHz ¹³C frequency)

-

Pulse Program: A standard, proton-decoupled ¹³C pulse sequence (e.g., zgpg30 on Bruker systems) should be used to provide a spectrum with singlets for all carbon atoms.

-

Acquisition Time (AQ): Set to 1.0 - 1.5 seconds. This ensures adequate data point resolution across the spectral window.

-

Relaxation Delay (D1): A delay of 2-5 seconds is critical. Carboxylic acid carbons and other quaternary carbons often have long relaxation times, and a sufficient delay is necessary for their signals to fully relax between scans, ensuring more accurate signal integration.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans is required. Start with 256 or 512 scans and increase as needed to achieve a good signal-to-noise ratio (S/N > 20:1 for the smallest expected signal).

-

Spectral Width (SW): A spectral width of approximately 200-220 ppm (e.g., from -10 to 210 ppm) is sufficient to cover the expected chemical shift range.

Caption: Standard workflow for ¹³C NMR data acquisition and processing.

Critical Factors Influencing Spectral Data

The final appearance of the ¹³C NMR spectrum is not static; it is highly responsive to the chemical environment. Researchers must be aware of these influences to avoid misinterpretation.

-

Solvent Effects: The choice of solvent can induce notable shifts, particularly for carbons involved in hydrogen bonding. In protic solvents like methanol-d₄, the chemical shifts of the C5 (adjacent to NH₂) and C13 (COOH) carbons may differ from those in an aprotic solvent like DMSO-d₆ due to altered hydrogen-bonding interactions.[5][7]

-

pH and Ionization State: The compound possesses both a basic amino group and an acidic carboxylic acid group. The pH of the sample solution will dictate their protonation state. Deprotonation of the carboxylic acid to a carboxylate (-COO⁻) will typically cause an upfield shift of the C13 signal by 3-5 ppm. Conversely, protonation of the amino group (-NH₃⁺) would influence the C5 signal. For reproducible results, controlling or at least noting the sample's pH is crucial.

-

Paramagnetic Impurities: 1,2,3-Triazoles are often synthesized using copper-catalyzed "click chemistry".[1] Residual paramagnetic copper (Cu²⁺) ions in the sample can cause significant line broadening, potentially rendering some signals undetectable.[8] If severe broadening is observed, it is advisable to either re-purify the sample or treat the NMR solution with a chelating agent like EDTA to sequester paramagnetic ions.[8]

Advanced Verification: 2D NMR Techniques

While the 1D ¹³C NMR spectrum provides the foundational data, unambiguous assignment of all signals, especially the closely spaced aromatic carbons, requires two-dimensional (2D) NMR experiments.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It will definitively link C6 to its methylene protons and each aromatic carbon (C8-C12) to its corresponding aromatic proton. The quaternary carbons (C4, C5, C7, C13) will be absent from this spectrum, aiding in their identification.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between carbons and protons that are two or three bonds away. For example, the protons of the -CH₂- group (on C6) should show correlations to the triazole carbon C5 and the aromatic ipso-carbon C7, providing unequivocal evidence for their assignments.

By integrating the insights from 1D ¹³C NMR with 2D correlation experiments, researchers can achieve a complete and validated structural characterization of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, ensuring the scientific integrity of subsequent research and development efforts.

References

-

Al-Masum, M. Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 2012. [Link]

-

SpectraBase. 1,2,3-Triazole ¹³C NMR Spectrum. [Link]

-

Pérez, Y., et al. Combined XRD-paramagnetic ¹³C NMR spectroscopy of 1,2,3-triazoles for revealing copper traces. Magnetic Resonance in Chemistry, 2018. [Link]

-

Gómez, A. V., et al. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 2023. [Link]

-

Sravya, G., et al. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 2022. [Link]

-

Claramunt, R. M., et al. On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. Magnetic Resonance in Chemistry, 1987. [Link]

-

Negrón-Silva, G. E., et al. ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. ResearchGate, 2013. [Link]

-

ChemSynthesis. 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. [Link]

-

SpectraBase. 1-METHYL-2-AMINO-1,3,4-TRIAZOLE ¹³C NMR Spectrum. [Link]

-

Royal Society of Chemistry. ¹H and ¹³C NMR Data for triazole 1. [Link]

-

Al-Soud, Y. A., et al. An ANRORC approach to the synthesis of perfluoroalkylated 1,2,4-triazole-carboxamides. Journal of Fluorine Chemistry, 2003. [Link]

-

Gómez, A. V., et al. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Docta Complutense, 2023. [Link]

-

SpectraBase. 1,2,3-Triazole ¹³C NMR Spectrum. [Link]

-

Sravya, G., et al. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Publishing, 2022. [Link]

-

Shoji, Y., et al. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 2017. [Link]

-

Chemchart. 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (4342-08-9). [Link]

-

ResearchGate. ¹H-NMR and ¹³C-NMR data for compounds (5d and 5e). [Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

PubChem. 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. [Link]

-

Titeev, R. A., et al. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 2021. [Link]

-

Katritzky, A. R., et al. Peptide Synthesis with 5‐Amino‐1‐methyl‐1H‐[1][5][9]triazole‐3‐carboxylic Acid. Journal of Heterocyclic Chemistry, 1996. [Link]

-

National Institutes of Health (NIH). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide. [Link]

-

Steelyard Analytics, Inc. ¹³C NMR analysis of peptides and amino acids. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. docta.ucm.es [docta.ucm.es]

- 8. jluiset.com.mx [jluiset.com.mx]

- 9. spectrabase.com [spectrabase.com]

A Technical Guide to the Biological Activities of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives

Abstract

The 1,2,3-triazole nucleus is a cornerstone of modern medicinal chemistry, prized for its stability, synthetic accessibility, and ability to act as a bioisostere for various functional groups.[1][2] This guide focuses on a specific, highly functionalized scaffold: 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives, particularly the carboxamides. We will explore the synthetic rationale for accessing this core structure, delve into its validated antiparasitic activities, and discuss its emerging potential in oncology and antimicrobial research. This document serves as a technical resource for researchers and drug development professionals, providing not only a synthesis of current knowledge but also detailed experimental protocols and structure-activity relationship (SAR) insights to guide future discovery efforts.

The 1,2,3-Triazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered aromatic ring of 1,2,3-triazole, containing three adjacent nitrogen atoms, is not merely a synthetic curiosity but a "privileged" scaffold in drug design. Its chemical robustness under a wide range of redox, hydrolytic, and metabolic conditions makes it an ideal linker or core structure for bioactive molecules.[1] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and modular, further cementing their role in the development of novel therapeutics.[3][4]

Derivatives of this heterocyclic system have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The triazole ring can engage in hydrogen bonding and dipole-dipole interactions, often mimicking the function of amide or ester groups while offering superior stability.

Caption: Logical relationship of the core scaffold to its biological activities.

Synthesis of the Core Scaffold and Its Derivatives

The therapeutic potential of any scaffold is contingent upon its synthetic accessibility. The 5-amino-1,2,3-triazole-4-carboxamide (ATC) core is readily prepared through established synthetic routes, allowing for rapid generation of analogues to explore structure-activity relationships (SAR).[5]

Primary Synthetic Pathway

A highly effective method involves the cyclization of a benzyl azide intermediate with an α-cyano amide. Alternatively, the corresponding ethyl ester can be synthesized first via cyclization of the azide with ethyl-2-cyanoacetate, followed by a Lewis acid-catalyzed amination to yield the final carboxamide derivatives.[5] This dual approach provides flexibility and allows for the introduction of diverse substituents on the amide nitrogen, which is crucial for SAR exploration.

Caption: Generalized synthetic route to the target carboxamide derivatives.

Detailed Experimental Protocol: Synthesis of N-Aryl-5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamides

This protocol is adapted from methodologies described for the synthesis of similar triazole carboxamides.[5]

-

Preparation of Benzyl Azide: Dissolve benzyl bromide (1.0 eq) in a suitable solvent such as DMF. Add sodium azide (1.2 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed. Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Use the crude benzyl azide directly in the next step.

-

Cyclization Reaction: To a solution of the appropriate N-aryl-2-cyanoacetamide (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq) and stir for 30 minutes at room temperature.

-

Add the crude benzyl azide (1.05 eq) to the reaction mixture.

-

Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl).

-

Filter the resulting precipitate, wash with cold water and then a small amount of cold ethanol.

-

Dry the solid under vacuum to yield the target 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide derivative.

-

Self-Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS. The characteristic singlet for the triazole CH proton is a key diagnostic signal in the ¹H NMR spectrum.[4]

Biological Activities and Structure-Activity Relationships (SAR)

The true value of the 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid scaffold lies in the diverse biological activities exhibited by its derivatives.

Antiparasitic Activity: A Validated Target

The most significant validated activity for this scaffold is against Trypanosoma cruzi, the causative agent of Chagas disease.[5] A high-throughput screening campaign identified a 5-amino-1,2,3-triazole-4-carboxamide compound as a hit with submicromolar activity.[5] Subsequent optimization and SAR studies provided critical insights into the requirements for potency.

Key SAR Insights: [5]

-

Amide Substitution is Critical: Potent activity is almost exclusively observed when the amide nitrogen is substituted with an aromatic or heteroaromatic ring.

-

Linker Sensitivity: Direct attachment of the aryl group to the amide is preferred. Introducing a methylene spacer (N-benzyl amides) leads to a complete loss of activity.

-

Aliphatic Substituents: N-alkyl and N-cycloalkyl derivatives are largely inactive, with the exception of a bulky adamantyl group which showed moderate potency.

-

Hydrophobicity and Efficiency: While potency is key, maintaining favorable physicochemical properties is crucial. Ligand lipophilicity efficiency (LLE) should be monitored to avoid developing compounds with poor pharmacokinetic profiles.

Table 1: SAR Data for Anti-Trypanosoma cruzi Activity

| Compound Analogue (Substitution on Amide) | pEC₅₀¹ | Mouse Liver Microsome Clᵢ² | cLogD |

|---|---|---|---|

| N-phenyl | > 6.0 | 6.4 | 2.6 |

| N-benzyl | < 5.0 | - | 2.8 |

| N-cyclohexyl | < 5.0 | - | 3.4 |

| N-adamantyl | 5.5 | - | 4.3 |

| N-methyl-N-phenyl | < 5.0 | - | 2.8 |

¹ pEC₅₀ is the negative logarithm of the half-maximal effective concentration. Data synthesized from[5]. ² Intrinsic clearance in mL min⁻¹ g⁻¹. Data synthesized from[5].

Anticancer Potential: An Area of Active Investigation

While direct studies on the anticancer activity of this specific scaffold are limited, the broader families of 1,2,3-triazole-4-carboxamides and 5-amino-1,2,3-triazoles are rich with potent antiproliferative agents.[6][7] These related compounds have been shown to induce apoptosis and inhibit key cancer-related enzymes like c-Met kinase.[7]

It is hypothesized that derivatives of the 5-Amino-1-benzyl scaffold could interfere with critical cell signaling pathways. For example, many triazole-containing compounds act as kinase inhibitors, competing for the ATP-binding site.

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Experimental Protocol: MTT Assay for In-Vitro Cytotoxicity

This protocol is a standard method for assessing cell viability.[7]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial and Antifungal Activity

The 1,2,3-triazole core is present in several commercial antifungal agents and is a frequent motif in novel experimental antimicrobial compounds.[3][8][9] These compounds often function by inhibiting key microbial enzymes. Given the prevalence of antimicrobial activity in this class, it is highly probable that derivatives of the 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid scaffold could exhibit antibacterial or antifungal properties. A primary screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal species, is a logical next step.[3]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10]

-

Prepare Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A standard antibiotic (e.g., Ampicillin) should be run in parallel.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Future Directions and Conclusion

The 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid framework and its derivatives represent a versatile and promising platform for drug discovery. The validated antiparasitic activity against T. cruzi provides a strong foundation for a lead optimization program, focusing on improving metabolic stability and pharmacokinetic properties while retaining potency.[5]

The logical next steps for this scaffold include:

-

Broad-Spectrum Screening: Systematically evaluate a library of derivatives against panels of cancer cell lines, bacteria, and fungi to uncover new therapeutic applications.

-

Mechanism of Action Studies: For active compounds, elucidate the specific molecular targets to understand the basis of their biological activity.

-

In-Vivo Evaluation: Advance the most promising leads from in-vitro assays into animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

References

- Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. National Institutes of Health (NIH).

- Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Biomedical and Pharmacology Journal.

- Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid. Journal of Chemistry.

- Synthesis and Evaluation of Antibacterial Activity of 1,2,3-Triazole and Ether Derivatives of Paeonol. SciELO.

- Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. PubMed.

- New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. National Institutes of Health (NIH).

- Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents. PubMed.

- 1, 2, 3-TRIAZOLE DERIVATIVES AS POSSIBLE ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry.

- Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online.

- Synthesis, antimicrobial activity, and biofilm inhibition studies of 1,2,3-triazole-containing 2,3-dihydrothiazole. Taylor & Francis Online.

-

Synthesis and Anticancer Evaluation of Some Novel 5-Amino[3][4][11]Triazole Derivatives. ResearchGate. Available at:

- 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. ChemSynthesis.

- 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. PubChem.

- Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central.

- Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI.

- Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. ResearchGate.

- Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

potential therapeutic applications of 1,2,3-triazole-4-carboxylic acids

An In-depth Technical Guide Topic: The Therapeutic Potential of 1,2,3-Triazole-4-Carboxylic Acids and Their Derivatives Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, recognized for its exceptional stability and utility as a pharmacophore. This technical guide delves into the specific class of 1,2,3-triazole-4-carboxylic acids, exploring their synthesis, derivatization, and burgeoning therapeutic applications. These compounds serve not only as bioactive molecules in their own right but, more critically, as versatile building blocks for the creation of potent drug candidates, particularly 1,2,3-triazole-4-carboxamides. We will traverse the key therapeutic landscapes where these molecules show significant promise—oncology, infectious diseases, and virology—grounding the discussion in mechanistic insights and empirical data. This document is designed to be a comprehensive resource, providing both a high-level overview for strategic decision-making and detailed experimental protocols for practical application in the laboratory.

The 1,2,3-Triazole Scaffold: A Privileged Core in Drug Discovery

The five-membered heterocyclic 1,2,3-triazole ring is a bioisostere for amide, ester, and carboxylic acid functionalities, enabling it to engage in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets.[1] Its remarkable chemical stability against acid/base hydrolysis, oxidative and reductive conditions, and metabolic degradation makes it an ideal and reliable scaffold for drug design.[2][3] The introduction of a carboxylic acid group at the 4-position creates a particularly valuable intermediate. This functional group provides a key handle for synthetic elaboration, allowing for the systematic modification of the molecule to optimize its pharmacological profile through techniques like fragment-based drug discovery (FBDD).[4]

Synthesis and Derivatization: The Power of "Click Chemistry"

The prevalence of the 1,4-disubstituted 1,2,3-triazole scaffold in medicinal chemistry is directly attributable to the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5] This reaction is exceptionally reliable for forging the triazole ring from an organic azide and a terminal alkyne.

Causality in Synthesis: The CuAAC reaction is favored by synthetic chemists for its high regioselectivity, which almost exclusively yields the 1,4-disubstituted isomer, preventing the formation of complex product mixtures. Furthermore, its operational simplicity, mild reaction conditions, and high tolerance for a wide array of functional groups allow for its application in complex molecular settings without the need for extensive protecting group strategies.[3][5] For the synthesis of the title compounds, propiolic acid is the alkyne of choice, directly installing the required carboxylic acid moiety.[6][7]

Diagram: General Synthesis Workflow

The following diagram illustrates the fundamental CuAAC reaction for producing 1,2,3-triazole-4-carboxylic acids.

Caption: General workflow for CuAAC synthesis of 1,2,3-triazole-4-carboxylic acids.

Experimental Protocol: Synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid

This protocol is adapted from a reported synthesis and demonstrates a practical application of the CuAAC reaction.[7]

-

Preparation of Azide: Synthesize 2-aminophenyl azide from 2-aminophenylaniline via a standard diazotization reaction followed by treatment with sodium azide.

-

Cycloaddition Reaction:

-

In a round-bottom flask, dissolve 2-aminophenyl azide and propiolic acid in a suitable solvent system (e.g., a mixture of water and t-butanol).

-

Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) to the solution.

-

Add sodium ascorbate portion-wise to the stirring solution. The ascorbate reduces the Cu(II) to the catalytically active Cu(I) species in situ.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, acidify the reaction mixture with dilute HCl to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum.

-

The crude product can be purified further by recrystallization or column chromatography to yield the pure 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid.[7]

-

Therapeutic Applications: From Bench to Bedside Potential

The true value of 1,2,3-triazole-4-carboxylic acids is realized in their biological activity and that of their derivatives. The carboxylic acid moiety is frequently derivatized, most commonly to carboxamides, which often exhibit enhanced potency and modified pharmacokinetic properties.[4][8]

Anticancer Activity

A significant body of research points to the potential of 1,2,3-triazole derivatives as anticancer agents.[9] The 4-carboxylic acid and, particularly, the 4-carboxamide derivatives have demonstrated promising antiproliferative activity across a wide range of human cancer cell lines.[4][9]

Mechanistic Insights: The anticancer effects of these compounds are diverse. Specific derivatives have been found to act as:

-

Wnt/β-catenin Signaling Inhibitors: This pathway is frequently dysregulated in colorectal cancer and other malignancies.[4]

-

c-Met Kinase Inhibitors: Targeting the c-Met receptor tyrosine kinase can inhibit tumor growth, angiogenesis, and metastasis. 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamides have shown activity 3-5 times higher than the control drug foretinib in several cell lines.[4]

-

Tubulin Polymerization Inhibitors: By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis.[4]

Table 1: Anticancer Activity of Selected 1,2,3-Triazole Derivatives

| Compound Class | Cancer Cell Line(s) | Activity Metric | Mechanism of Action (if known) | Reference(s) |

| 5-Amino-1-p-tolyl-1H-[5][6][9]triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amide | Leukemia, Melanoma, Lung, CNS, Ovarian, Renal, Breast | Significant Growth Inhibition in NCI60 Screen | Not specified | [9] |

| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides | Jurkat (Leukemia) | GI₅₀ = 0.63–0.69 μM | Not specified | [9] |

| 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamides | MCF-7, HepG2, A549, HT-29, U87MG | 3-5 fold higher activity than foretinib | c-Met targeting, Apoptosis induction | [4] |

| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides | A549 (Lung) | Cytotoxic | Tubulin polymerization inhibition | [4] |

GI₅₀: Growth Inhibition 50%

Diagram: Simplified Wnt/β-catenin Signaling Pathway

Caption: Inhibition of Wnt/β-catenin signaling, a potential mechanism for anticancer triazoles.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics.[7] Triazole-containing compounds have shown significant potential in this area.[10][11] Specifically, 1,2,3-triazole-4-carboxylic acid derivatives have demonstrated potent activity against both Gram-positive and Gram-negative pathogens.[7][12]

A notable example is 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid, which has shown significant antibacterial activity against Bacillus subtilis and the pathogenic Vibrio cholerae.[7][12] Mechanistic studies suggest that its mode of action may involve interaction with bacterial DNA, although it does not appear to cause DNA degradation.[7]